molecular formula C15H13F3N2O5S B2497289 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105204-26-9

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2497289
CAS No.: 1105204-26-9
M. Wt: 390.33
InChI Key: KMNQOLJULGSRLT-UHFFFAOYSA-N
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Description

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The final step involves the formation of the sulfonamide group through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide
  • 2-nitro-N-(2-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
  • 2-nitro-4-(trifluoromethyl)phenol

Uniqueness

2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O5S/c16-15(17,18)11-4-3-5-12(10-11)25-9-8-19-26(23,24)14-7-2-1-6-13(14)20(21)22/h1-7,10,19H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNQOLJULGSRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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